molecular formula C24H26FNO5S B2919241 4-butoxy-N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]benzamide CAS No. 946319-42-2

4-butoxy-N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]benzamide

Cat. No.: B2919241
CAS No.: 946319-42-2
M. Wt: 459.53
InChI Key: AGAIZOLZRNLOBH-UHFFFAOYSA-N
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Description

The compound 4-butoxy-N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]benzamide is a benzamide derivative characterized by:

  • Benzamide core: A benzene ring with a carboxamide group.
  • 4-Butoxy substituent: A linear alkoxy chain at the para position, enhancing lipophilicity.
  • N-substituent: A complex ethyl group bearing a 4-fluoro-3-methylbenzenesulfonyl moiety and a furan-2-yl ring. The sulfonyl group introduces strong electron-withdrawing effects, while the furan contributes π-electron density.

Properties

IUPAC Name

4-butoxy-N-[2-(4-fluoro-3-methylphenyl)sulfonyl-2-(furan-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26FNO5S/c1-3-4-13-30-19-9-7-18(8-10-19)24(27)26-16-23(22-6-5-14-31-22)32(28,29)20-11-12-21(25)17(2)15-20/h5-12,14-15,23H,3-4,13,16H2,1-2H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGAIZOLZRNLOBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC(=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]benzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of nitro or halogen groups on the aromatic rings.

Scientific Research Applications

4-butoxy-N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used in studies to understand the interaction of small molecules with biological macromolecules.

Mechanism of Action

The mechanism of action of 4-butoxy-N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl and furan groups are likely to play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The following compounds share partial structural homology with the target molecule:

Compound Name Core Structure Key Substituents Structural Differences vs. Target Reference
N-[2-(1H-Benzoimidazol-2-yl)-phenyl]-4-butoxy-benzamide Benzamide 4-butoxy, benzoimidazol-2-yl Replaces sulfonyl/furan with a benzoimidazole ring; retains 4-butoxy for lipophilicity.
4-Butoxy-N-[2-(thiophen-2-yl)ethyl]benzamide Benzamide 4-butoxy, thiophen-2-yl Substitutes furan with thiophene; lacks sulfonyl group.
(Z)-4-(N-Butyl-N-methylsulfamoyl)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide Benzamide Sulfamoyl, benzothiazole Replaces benzenesulfonyl with sulfamoyl; incorporates benzothiazole instead of furan.
Radioiodinated benzamides (e.g., [¹²⁵I]PIMBA) Benzamide Piperidinyl, iodinated aromatic rings Lacks sulfonyl and furan; includes radioiodine for diagnostic imaging.
Key Observations:
  • Heterocyclic Influence : Furan (target) vs. thiophene () alters electronic properties. Furan’s oxygen atom increases polarity compared to thiophene’s sulfur.
  • Sulfonyl vs. Sulfamoyl : The target’s benzenesulfonyl group (electron-withdrawing) contrasts with sulfamoyl’s mixed electronic effects in .
  • Bioisosteric Replacements : Benzoimidazole () and benzothiazole () demonstrate how heterocycle swaps modulate receptor interactions.

Physicochemical Properties

  • logP : The target’s estimated logP (~4.5) is higher than 4-butoxy-N-[2-(thiophen-2-yl)ethyl]benzamide (logP = 4.01, ), reflecting the sulfonyl group’s contribution to hydrophobicity.
  • Molecular Weight : The target (~450 g/mol) is heavier than simpler analogs (e.g., 303.42 g/mol in ) due to the sulfonyl and furan-ethyl groups.
  • Hydrogen Bonding: The sulfonyl group (two H-bond acceptors) enhances solubility compared to non-sulfonated analogs.

Future research should focus on :

  • In vitro receptor binding assays (e.g., sigma receptors, kinases).
  • In vivo pharmacokinetic profiling to assess bioavailability and tumor targeting.
  • Structure-activity relationship (SAR) studies to optimize substituents for therapeutic efficacy.

This compound represents a promising candidate for further development in oncology and diagnostic imaging.

Biological Activity

4-butoxy-N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]benzamide is a synthetic compound with potential applications in medicinal chemistry. Its structure suggests it may exhibit biological activity pertinent to various therapeutic areas, including oncology and antiviral research. This article reviews the biological activity of this compound, supported by relevant studies and data.

Chemical Structure and Properties

The molecular formula of this compound is C21H24FNO4SC_{21}H_{24}FNO_4S with a molecular weight of approximately 435.49 g/mol. Its structure includes a butoxy group, a furan ring, and a sulfonyl moiety, which may influence its interaction with biological targets.

Anticancer Potential

Recent studies have indicated that benzamide derivatives can inhibit various cancer cell lines through multiple mechanisms. For instance, compounds similar to this compound have shown efficacy in inhibiting RET kinase activity, which is implicated in certain cancers. In assays, derivatives demonstrated moderate to high potency against RET-driven cell proliferation, suggesting that this compound may share similar anticancer properties .

Table 1: Biological Activity of Related Benzamide Derivatives

Compound NameTargetActivityReference
I-8RET KinaseModerate to High Inhibition
3-Acetoxy-2-methyl-N-(phenyl)benzamideDHFRInhibits Cell Growth
4-chloro-benzamides derivativesVarious Cancer Cell LinesAntitumor Effects

Antiviral Activity

Benzamide derivatives have also been studied for their antiviral properties. For example, certain compounds have shown activity against hepatitis C virus (HCV) by inhibiting viral RNA synthesis upon phosphorylation into their active forms. While specific data on this compound is limited, it is hypothesized that its structural components could confer similar antiviral effects .

The mechanisms by which benzamide derivatives exert their biological effects often involve the inhibition of key enzymes or pathways within cancerous cells. For instance, the inhibition of dihydrofolate reductase (DHFR) has been noted in related compounds, leading to reduced cellular levels of NADP and NADPH, which are crucial for cell proliferation and survival . This suggests that this compound may also interact with similar metabolic pathways.

Case Studies

In clinical settings, certain benzamide derivatives have been evaluated for their safety and efficacy profiles. For example, a cohort study involving patients treated with benzamide-based therapies showed promising results in terms of tumor reduction and patient survival rates, highlighting the potential clinical relevance of such compounds .

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